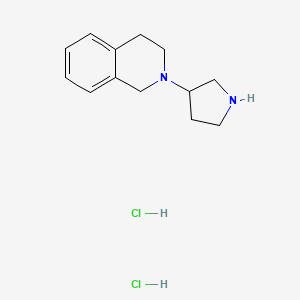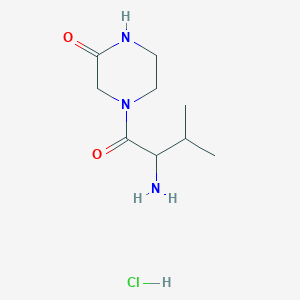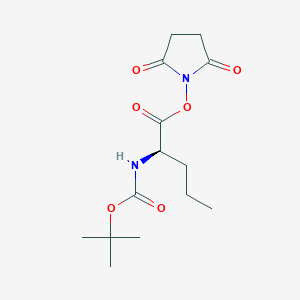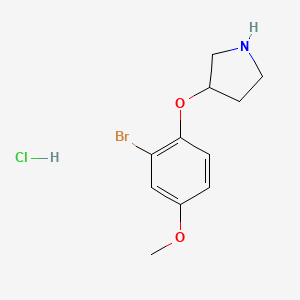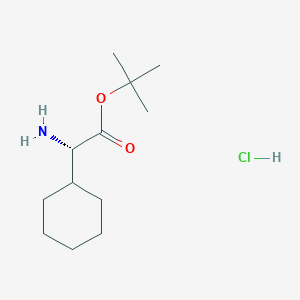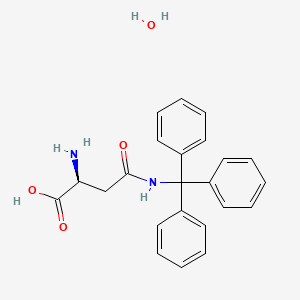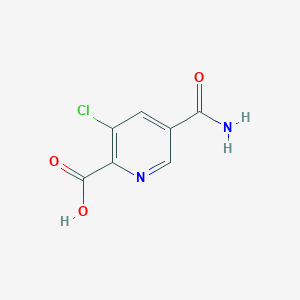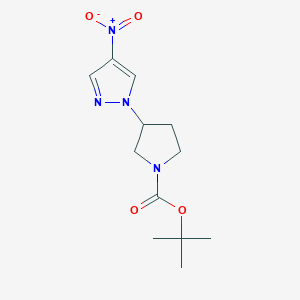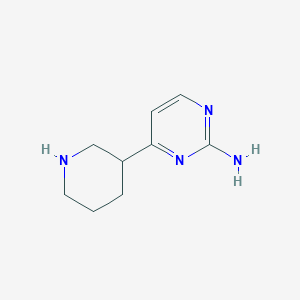
4-(Piperidin-3-yl)pyrimidin-2-amin
Übersicht
Beschreibung
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a chemical compound with the linear formula C9H15ClN4 . It is also known as N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride . This compound is used as an intermediate during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-(Piperidin-3-yl)pyrimidin-2-amine” and its derivatives has been a subject of interest in recent scientific literature . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . The synthesis process often involves various intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of “4-(Piperidin-3-yl)pyrimidin-2-amine” is characterized by a six-membered piperidine ring attached to a pyrimidine ring . The piperidine ring is a common heterocyclic fragment present in many pharmaceutical compounds .
Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a solid compound with a molecular weight of 214.7 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Piperidin-Derivate, wie z. B. 4-(Piperidin-3-yl)pyrimidin-2-amin, wurden auf ihr Potenzial in der Krebsbehandlung untersucht. Sie werden häufig auf ihre Fähigkeit untersucht, bestimmte Enzyme oder Signalwege zu hemmen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind .
Antivirale Aktivität
Der Piperidin-Kern ist ein häufiges Merkmal in vielen antiviralen Verbindungen. Die Forschung an This compound kann seine Wirksamkeit bei der Hemmung der Virusreplikation oder seine Verwendung als Gerüst für die Entwicklung neuer antiviraler Mittel aufdecken .
Antimalariamittel
Verbindungen mit einer Piperidin-Struktur haben sich im Kampf gegen Malaria vielversprechend gezeigt. Sie können so konzipiert werden, dass sie die Lebenszyklusstadien des Parasiten angreifen oder die Resistenz gegen bestehende Antimalariamittel überwinden .
Antimikrobielle und antifungale Anwendungen
Die strukturelle Vielseitigkeit von Piperidin-Derivaten macht sie zu geeigneten Kandidaten für die Entwicklung neuer antimikrobieller und antifungaler Mittel. Ihre Wirkungsweise kann die Zerstörung von mikrobiellen Zellwänden oder die Störung essentieller Enzyme umfassen .
Antihypertensive Wirkungen
Auf Piperidin basierende Verbindungen können antihypertensive Eigenschaften zeigen, indem sie auf verschiedene Ziele wie Kalziumkanäle oder das Angiotensin-Converting-Enzym (ACE) wirken, die an der Blutdruckregulation beteiligt sind .
Analgetische und entzündungshemmende Anwendungen
Diese Verbindungen können die Schmerzempfindung und Entzündungsreaktionen modulieren, was möglicherweise zu neuen Behandlungen für chronische Schmerzen und entzündliche Erkrankungen führt .
Anti-Alzheimer-Krankheit
Die Forschung an Piperidin-Derivaten umfasst ihre Verwendung bei neurodegenerativen Erkrankungen wie Alzheimer. Sie können Enzyme wie Acetylcholinesterase hemmen, die an der Progression der Alzheimer-Krankheit beteiligt ist .
Antipsychotisches und antikoagulatives Potenzial
Der Piperidin-Rest ist in vielen Psychopharmaka vorhanden. This compound könnte Teil neuartiger Therapien für psychiatrische Störungen sein. Darüber hinaus könnte seine Struktur zur Entwicklung neuer Antikoagulanzien verwendet werden .
Wirkmechanismus
Target of Action
The primary target of 4-(Piperidin-3-yl)pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
4-(Piperidin-3-yl)pyrimidin-2-amine interacts with PKB in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The action of 4-(Piperidin-3-yl)pyrimidin-2-amine results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Vorteile Und Einschränkungen Für Laborexperimente
4-(Piperidin-3-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments, including its stability, its low cost, and its ability to interact with a wide range of biological targets. The main limitation of 4-(Piperidin-3-yl)pyrimidin-2-amine is its lack of specificity, as it can interact with a variety of proteins and enzymes in the body.
Zukünftige Richtungen
The potential future directions for the use of 4-(Piperidin-3-yl)pyrimidin-2-amine include the development of new synthesis methods, the exploration of new applications in drug discovery, and the development of new methods for studying the biochemical and physiological effects of 4-(Piperidin-3-yl)pyrimidin-2-amine. Additionally, further research into the mechanism of action of 4-(Piperidin-3-yl)pyrimidin-2-amine could lead to a better understanding of its effects on the body and its potential therapeutic applications. Finally, further research into the safety and efficacy of 4-(Piperidin-3-yl)pyrimidin-2-amine could lead to the development of new therapeutic agents.
Safety and Hazards
The safety data sheet for “4-(Piperidin-3-yl)pyrimidin-2-amine” indicates that it is a hazardous substance . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXYDKPFRKFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



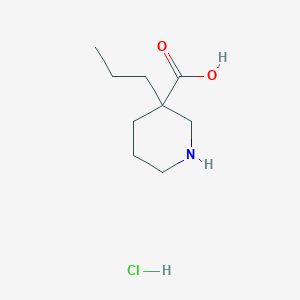
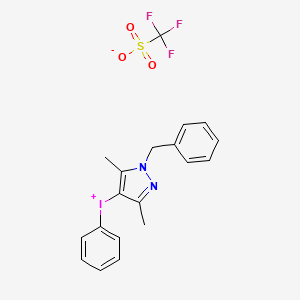
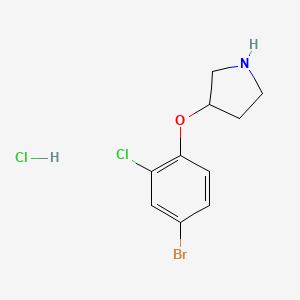
![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)
